(+)-SHIN1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

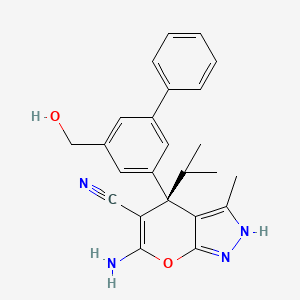

(4S)-6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c1-14(2)24(20(12-25)22(26)30-23-21(24)15(3)27-28-23)19-10-16(13-29)9-18(11-19)17-7-5-4-6-8-17/h4-11,14,29H,13,26H2,1-3H3,(H,27,28)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVOFJZXKJKHTD-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=NN1)OC(=C([C@@]2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (+)-SHIN1: A Potent Dual Inhibitor of Serine Hydroxymethyltransferase

(+-SHIN1, also identified as RZ-2994, is a potent, cell-permeable small molecule inhibitor targeting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. [1][2] This technical guide provides a comprehensive overview of (+)-SHIN1 for researchers, scientists, and drug development professionals. It details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Concepts and Mechanism of Action

This compound is a pyrazolopyran derivative that acts as a competitive inhibitor of SHMT1 and SHMT2 with respect to the folate substrate.[3][4] These enzymes are crucial for one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[5] This reaction is a primary source of 1C units, which are essential for the biosynthesis of purines and thymidylate, critical components of DNA and RNA.

By inhibiting both SHMT isoforms, this compound effectively depletes the cellular pool of 1C units.[3][6] This disruption of 1C metabolism leads to a reduction in purine synthesis, ultimately hindering cell growth and proliferation, particularly in cancer cells that exhibit high rates of proliferation and are often dependent on serine metabolism.[1][2] The anti-proliferative effects of this compound can be rescued by the addition of formate, a downstream source of 1C units, confirming its on-target activity.[6][7] However, this rescue is dependent on the presence of glycine in the media, as the SHMT reaction is also a key source of this amino acid.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Enzymatic Inhibition

| Target | IC50 (nM) |

| Human SHMT1 | 5 |

| Human SHMT2 | 13 |

Data sourced from multiple studies.[1][2][8]

Table 2: In Vitro Cell Growth Inhibition

| Cell Line | Cancer Type | IC50 (nM) |

| HCT-116 | Colon Cancer | 870 |

| SHMT2 knockout HCT-116 | Colon Cancer | < 50 |

| 8988T | Pancreatic Cancer | < 100 |

| T-ALL cell lines (average) | T-cell Acute Lymphoblastic Leukemia | 2800 |

| B-ALL cell lines (average) | B-cell Acute Lymphoblastic Leukemia | 4400 |

| AML cell lines (average) | Acute Myeloid Leukemia | 8100 |

Data compiled from various research articles.[3][6][9]

Table 3: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C24H24N4O2 |

| Molecular Weight | 400.48 g/mol |

| CAS Number | 2146095-85-2 |

| Solubility | Soluble in DMSO |

Information obtained from supplier datasheets.[8][10]

Experimental Protocols

This section details the methodologies for key experiments involving this compound.

SHMT1/2 Enzymatic Inhibition Assay

A definitive, detailed protocol for a SHMT1/2 enzymatic inhibition assay with this compound was not available in the public domain at the time of this review. However, based on common practices for enzyme kinetics, a radioisotope-based assay is a likely method.

Principle: This assay would measure the rate of conversion of [3H]-serine to [3H]-glycine by recombinant human SHMT1 or SHMT2 in the presence of various concentrations of this compound.

Materials:

-

Recombinant human SHMT1 and SHMT2

-

This compound

-

[3H]-L-serine

-

Tetrahydrofolate (THF)

-

Pyridoxal-5'-phosphate (PLP)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Scintillation fluid and vials

-

Scintillation counter

Procedure (Hypothetical):

-

Prepare a reaction mixture containing assay buffer, PLP, THF, and recombinant SHMT1 or SHMT2.

-

Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. An equivalent volume of DMSO should be used as a vehicle control.

-

Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding [3H]-L-serine.

-

Allow the reaction to proceed for a specific time, ensuring it remains within the linear range.

-

Terminate the reaction (e.g., by adding a strong acid).

-

Separate the product ([3H]-glycine) from the substrate ([3H]-serine) using a suitable method, such as ion-exchange chromatography.

-

Quantify the amount of [3H]-glycine produced using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

HCT-116 Cell Growth Inhibition Assay

Principle: This assay determines the effect of this compound on the proliferation of the human colorectal carcinoma cell line HCT-116.

Materials:

-

HCT-116 cells

-

McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

This compound

-

DMSO (vehicle)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Plate reader

Procedure:

-

Seed HCT-116 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. A vehicle control with the same concentration of DMSO should also be prepared.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Metabolite Extraction and LC-MS Analysis

Principle: This protocol outlines the extraction of intracellular metabolites from cells treated with this compound for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the impact on the metabolome.

Materials:

-

HCT-116 cells cultured in 6-well plates

-

This compound

-

Ice-cold 80% methanol

-

Cell scraper

-

Centrifuge

-

LC-MS system

Procedure:

-

Culture HCT-116 cells to a desired confluency in 6-well plates.

-

Treat the cells with this compound or vehicle (DMSO) for a specified duration.

-

Rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.

-

Quench metabolism and extract intracellular metabolites by adding a sufficient volume of ice-cold 80% methanol to each well.

-

Scrape the cells from the plate in the methanol solution and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the lysate and incubate on ice to ensure complete extraction.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract, for example, using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

-

Analyze the samples using an LC-MS system to identify and quantify changes in metabolite levels, particularly those in the purine biosynthesis pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and the experimental workflows.

Caption: Mechanism of action of this compound.

References

- 1. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A pyrazolopyran derivative preferentially inhibits the activity of human cytosolic serine hydroxymethyltransferase and induces cell death in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Cryptotanshinone Inhibits the Growth of HCT116 Colorectal Cancer Cells Through Endoplasmic Reticulum Stress-Mediated Autophagy [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] A pyrazolopyran derivative preferentially inhibits the activity of human cytosolic serine hydroxymethyltransferase and induces cell death in lung cancer cells | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. LC-MS-Based Targeted Metabolomics for FACS-Purified Rare Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of (+)-SHIN1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of (+)-SHIN1, a potent inhibitor of serine hydroxymethyltransferase (SHMT). It is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of targeting one-carbon metabolism in cancer.

Core Mechanism of Action

This compound, also known as RZ-2994, is a dual inhibitor of the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2] These enzymes are critical for the one-carbon metabolic pathway, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylene-THF.[3] By inhibiting both SHMT1 and SHMT2, this compound effectively blocks the primary source of one-carbon units necessary for the synthesis of purines and thymidylate, essential components of DNA and RNA.[3][4]

The inhibition of SHMT1/2 by this compound leads to a depletion of the cellular pool of one-carbon units, which in turn hinders nucleotide biosynthesis.[2][3] This disruption of DNA and RNA synthesis ultimately results in cell cycle arrest, predominantly at the S/G2 phase, and induces apoptosis in cancer cells.[1][5] The cytotoxic effects of this compound are particularly pronounced in cancer cells that exhibit a high dependency on the one-carbon metabolic pathway, such as T-cell acute lymphoblastic leukemia (T-ALL) and diffuse large B-cell lymphoma (DLBCL).[1][3]

Quantitative Data

The inhibitory potency of this compound has been quantified in various in vitro and cell-based assays. The following tables summarize the key quantitative data available.

| Target | IC50 (nM) | Assay Type | Reference |

| Human SHMT1 | 5 | In vitro enzymatic assay | [2][6][7] |

| Human SHMT2 | 13 | In vitro enzymatic assay | [2][6][7] |

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-116 | Colon Cancer | 0.870 | [4][7] |

| T-ALL (average) | T-cell Acute Lymphoblastic Leukemia | 2.8 | [1] |

| B-ALL (average) | B-cell Acute Lymphoblastic Leukemia | 4.4 | [1] |

| AML (average) | Acute Myeloid Leukemia | 8.1 | [1] |

| SHMT2 deletion HCT-116 | Colon Cancer | 0.010 | [2] |

Signaling Pathways and Logical Relationships

The mechanism of action of this compound involves the perturbation of central metabolic and signaling pathways. The following diagrams illustrate these relationships.

References

- 1. Targeting serine hydroxymethyltransferases 1 and 2 for T-cell acute lymphoblastic leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. SHIN 1 | Other Transferase Inhibitors: R&D Systems [rndsystems.com]

An In-depth Technical Guide to (+)-SHIN1: A Dual Inhibitor of Serine Hydroxymethyltransferase 1 and 2

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon (1C) metabolism, providing the necessary units for the synthesis of nucleotides and other essential biomolecules. Its isoforms, the cytosolic SHMT1 and mitochondrial SHMT2, are frequently upregulated in various cancers to meet the metabolic demands of rapid proliferation. This makes them attractive targets for anticancer therapy. (+)-SHIN1 (also known as RZ-2994) has emerged as a potent, dual inhibitor of both SHMT1 and SHMT2. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed protocols for its evaluation.

Core Mechanism of Action

This compound is a pyrazolopyran-based, folate-competitive small molecule inhibitor.[1] It selectively targets and inhibits both SHMT1 and SHMT2, blocking the conversion of serine to glycine. This reaction is the primary source of one-carbon units for the folate cycle. By inhibiting this crucial step, this compound effectively depletes the cellular pool of 5,10-methylenetetrahydrofolate. This folate-bound 1C unit is essential for downstream biosynthetic pathways, most notably the de novo synthesis of purines and thymidylate, which are required for DNA replication and repair.[2][3] The resulting metabolic stress leads to cell cycle arrest and inhibition of cancer cell proliferation.[4][5] The inhibitory activity is stereospecific, with the (+)-enantiomer being active while the (-)-enantiomer shows no significant effect.[1][6]

Signaling Pathway and Metabolic Impact

The inhibition of SHMT1/2 by this compound directly impacts the one-carbon metabolic network, which is central to cellular biosynthesis. The diagram below illustrates the central role of SHMT and the effect of its inhibition.

References

The Biological Activity of the (+)-SHIN1 Enantiomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-SHIN1 has emerged as a potent and selective inhibitor of serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon (1C) metabolism. This technical guide provides an in-depth overview of the biological activity of the this compound enantiomer, focusing on its mechanism of action, its effects in both oncology and bacteriology, and the experimental methodologies used to characterize it. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams to facilitate understanding. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Introduction

One-carbon metabolism is a fundamental network of biochemical pathways essential for the biosynthesis of nucleotides, amino acids, and other macromolecules vital for cell proliferation and survival.[1] Serine hydroxymethyltransferase (SHMT) is a key enzyme in this pathway, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH2-THF).[2] There are two isoforms of SHMT in mammalian cells: SHMT1, located in the cytoplasm, and SHMT2, found in the mitochondria. Given their central role in supporting rapid cell division, SHMT enzymes have become attractive targets for therapeutic intervention, particularly in oncology.

This compound is the biologically active enantiomer of the SHIN1 compound, which has been identified as a potent dual inhibitor of both SHMT1 and SHMT2. Its counterpart, the (-)-SHIN1 enantiomer, is largely inactive, highlighting a clear stereospecificity in its biological interactions. This guide will delve into the specifics of this compound's activity, its therapeutic potential, and the methods used to evaluate its effects.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of SHMT1 and SHMT2 with respect to the folate substrate.[2] By binding to the active site of these enzymes, this compound prevents the formation of CH2-THF, a crucial one-carbon donor for numerous biosynthetic processes.

The inhibition of SHMT by this compound has significant downstream metabolic consequences, including:

-

Depletion of Purine and Thymidylate Pools: The reduction in CH2-THF limits the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. This leads to an arrest of the cell cycle and an inhibition of cell proliferation.[3]

-

Disruption of Redox Homeostasis: The one-carbon pathway is linked to the production of NADPH and glutathione, which are critical for maintaining cellular redox balance. Inhibition by this compound can lead to increased oxidative stress.

-

Altered Amino Acid Metabolism: The SHMT-catalyzed reaction is a major source of glycine. Inhibition of this pathway can disrupt the balance of serine and glycine metabolism.

Quantitative Biological Activity Data

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

| Target Enzyme | IC50 (nM) | Source(s) |

| Human SHMT1 | 5 | |

| Human SHMT2 | 13 |

Table 1: In vitro inhibitory activity of this compound against human SHMT isoforms.

| Cell Line | Cancer Type | IC50 (nM) | Notes | Source(s) |

| HCT-116 | Colorectal Carcinoma | 870 | ||

| HCT-116 (SHMT2 knockout) | Colorectal Carcinoma | < 50 | Demonstrates potent inhibition of cytosolic SHMT1. | |

| T-ALL Cell Lines (average) | T-cell Acute Lymphoblastic Leukemia | 2,800 | [3] | |

| B-ALL Cell Lines (average) | B-cell Acute Lymphoblastic Leukemia | 4,400 | [3] | |

| AML Cell Lines (average) | Acute Myeloid Leukemia | 8,100 | [3] |

Table 2: In vitro anti-proliferative activity of this compound in human cancer cell lines.

| Bacterial Strain | EC50 (M) | Source(s) |

| Enterococcus faecium | 10⁻¹¹ |

Table 3: Antibacterial activity of this compound.

Signaling Pathways and Experimental Workflows

One-Carbon Metabolism Pathway and Point of Inhibition

The following diagram illustrates the central role of SHMT in the one-carbon metabolism pathway and the point of inhibition by this compound.

Caption: Inhibition of SHMT1 and SHMT2 by this compound in the one-carbon metabolism pathway.

Experimental Workflow for Assessing Anti-Proliferative Activity

The diagram below outlines a typical workflow for evaluating the effect of this compound on cancer cell proliferation.

Caption: Workflow for determining the anti-proliferative IC50 of this compound.

Experimental Protocols

SHMT Inhibition Assay (In Vitro)

This protocol describes a general method to determine the in vitro inhibitory activity of this compound against purified SHMT enzymes.

Materials:

-

Purified recombinant human SHMT1 or SHMT2

-

L-serine

-

Tetrahydrofolate (THF)

-

NADP+

-

Methylene-THF dehydrogenase (MTHFD)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

This compound dissolved in DMSO

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-serine, THF, NADP+, and MTHFD in a 96-well plate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Initiate the reaction by adding the SHMT enzyme (SHMT1 or SHMT2).

-

The SHMT-catalyzed reaction produces CH2-THF. The coupled enzyme, MTHFD, then converts CH2-THF to 10-formyl-THF, which is accompanied by the reduction of NADP+ to NADPH.

-

Monitor the increase in absorbance at 340 nm (indicative of NADPH formation) over time using a microplate reader.

-

Calculate the initial reaction rates for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Growth Inhibition Assay

This protocol outlines the steps to measure the anti-proliferative effect of this compound on a cancer cell line such as HCT-116.[4]

Materials:

-

HCT-116 cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

This compound stock solution in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, resazurin, or an ATP-based assay kit)

-

Microplate reader

Procedure:

-

Culture HCT-116 cells in appropriate flasks until they reach 70-80% confluency.

-

Harvest the cells using trypsin-EDTA, neutralize with complete medium, and count the cells.

-

Seed the cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells per well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measure the absorbance or fluorescence/luminescence using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting cell viability against the logarithm of the this compound concentration.

Metabolomics Analysis

This protocol provides a general workflow for analyzing the metabolic changes in cells treated with this compound using liquid chromatography-mass spectrometry (LC-MS).[3][5]

Materials:

-

Cultured cells (e.g., HCT-116)

-

This compound

-

Pre-chilled 80% methanol

-

Cell scraper

-

Centrifuge

-

LC-MS system

Procedure:

-

Culture and treat cells with this compound or vehicle control as described in the cell growth inhibition assay.

-

After the desired incubation period, rapidly aspirate the medium and wash the cells with ice-cold PBS.

-

Quench metabolism and extract metabolites by adding pre-chilled 80% methanol to the culture dish.

-

Scrape the cells from the dish in the methanol solution and transfer the suspension to a microcentrifuge tube.

-

Vortex the samples and incubate at -20°C for at least 1 hour to precipitate proteins.

-

Centrifuge at high speed (e.g., >13,000 rpm) at 4°C to pellet the cell debris and precipitated proteins.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract, for example, using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

-

Analyze the samples using an LC-MS method optimized for polar metabolites to identify and quantify changes in metabolites related to one-carbon metabolism (e.g., serine, glycine, purine and pyrimidine pathway intermediates).

-

Process the raw data using appropriate software to perform peak picking, alignment, and normalization.

-

Use statistical analysis to identify metabolites that are significantly altered by this compound treatment.

Conclusion

The this compound enantiomer is a powerful research tool and a potential therapeutic agent that targets a fundamental metabolic pathway. Its high potency and stereospecificity make it an excellent probe for studying the role of SHMT in health and disease. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers aiming to further investigate the biological activities of this compound and to explore its potential in drug development. Further in vivo studies are warranted to translate the promising in vitro findings into clinical applications.

References

- 1. Regulatory mechanisms of one-carbon metabolism enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive protocol for multiplatform metabolomics analysis in patient-derived skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encodeproject.org [encodeproject.org]

- 5. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-SHIN1: Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-SHIN1 is a potent, cell-permeable small molecule inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase.[1][2] By targeting these key enzymes in one-carbon metabolism, this compound disrupts the synthesis of essential biomolecules, including purines and thymidylate, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[1][3] This technical guide provides a comprehensive overview of the structure, function, and key experimental methodologies associated with this compound, intended to serve as a valuable resource for researchers in oncology and drug development.

Structure and Chemical Properties

This compound, also known as RZ-2994, is a pyrazolopyran derivative.[1] Its chemical structure is depicted below:

Chemical Name: 6-Amino-1,4-dihydro-4-[5-(hydroxymethyl)[1,1'-biphenyl]-3-yl]-3-methyl-4-(1-methylethyl)pyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula: C₂₄H₂₄N₄O₂

Molecular Weight: 400.47 g/mol

CAS Number: 2443966-90-1

Mechanism of Action and Function

This compound functions as a dual inhibitor of serine hydroxymethyltransferase 1 (SHMT1) and SHMT2.[1][2] These enzymes are critical for cellular one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[4] The one-carbon units supplied by this reaction are essential for the de novo synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA.

By inhibiting SHMT1 and SHMT2, this compound effectively depletes the intracellular pool of one-carbon units. This leads to a reduction in purine and nucleotide triphosphate levels, ultimately causing cell cycle arrest and apoptosis in cancer cells.[1][3] The anti-proliferative effects of this compound can be rescued by the addition of formate, a downstream source of one-carbon units, provided that glycine is also available in the media.[1] This demonstrates the on-target activity of the compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key in vitro and cellular inhibition data.

Table 1: In Vitro Enzymatic Inhibition of SHMT1 and SHMT2 by this compound

| Target Enzyme | IC₅₀ (nM) |

| Human SHMT1 | 5[2] |

| Human SHMT2 | 13[2] |

Table 2: Cellular Growth Inhibition by this compound

| Cell Line | Genetic Background | IC₅₀ (nM) |

| HCT-116 | Wild-type | 870[1] |

| HCT-116 | ΔSHMT2 | < 50[1] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound-mediated inhibition of SHMT1/2 initiates a cascade of events that disrupt cellular homeostasis. The primary affected pathway is one-carbon metabolism, which has downstream consequences on purine synthesis and ultimately triggers apoptosis.

Caption: Disruption of one-carbon metabolism by this compound.

The depletion of purines and subsequent cellular stress can lead to apoptosis through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the activation of caspases.[3]

Caption: Apoptosis induction pathway following this compound treatment.

Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to characterize the activity of this compound.

Caption: Workflow for a cell proliferation assay with this compound.

References

- 1. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SHMT2 promotes cell viability and inhibits ROS-dependent, mitochondrial-mediated apoptosis via the intrinsic signaling pathway in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of (+)-SHIN1: A Potent Inhibitor of One-Carbon Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-SHIN1, a member of the pyranopyrazole class of compounds, has emerged as a potent dual inhibitor of cytosolic serine hydroxymethyltransferase (SHMT1) and its mitochondrial isoform (SHMT2). These enzymes are critical nodes in one-carbon (1C) metabolism, a fundamental network of pathways essential for the biosynthesis of nucleotides, amino acids, and other macromolecules vital for cell proliferation and survival. The discovery of this compound has provided a valuable chemical tool to probe the intricacies of 1C metabolism and has unveiled potential therapeutic avenues, particularly in the context of oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Biological Activity

This compound was identified through the optimization of a pyrazolopyran scaffold initially found to inhibit plant SHMT. Subsequent medicinal chemistry efforts led to the development of SHIN1 as a potent inhibitor of human SHMT1 and SHMT2. The biological activity of this compound is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Cell Line/Assay Condition | Reference |

| Human SHMT1 | 5 | In vitro enzyme assay | [1][2] |

| Human SHMT2 | 13 | In vitro enzyme assay | [1][2] |

Table 2: Cellular Activity of this compound

| Cell Line | IC₅₀ (nM) | Effect | Reference |

| HCT-116 (human colon cancer) | 870 | Growth inhibition | [1][3] |

| SHMT2 knockout HCT-116 | ~10 | Growth inhibition | [4] |

| Diffuse Large B-cell Lymphoma (DLBCL) cell lines | Varies (highly sensitive) | Growth inhibition | [4][5] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) cell lines | Average 2.8 µM | Growth inhibition |

The inhibitory action of this compound on SHMT1 and SHMT2 disrupts the conversion of serine to glycine and 5,10-methylenetetrahydrofolate, a key one-carbon donor. This leads to a depletion of the one-carbon pool, which in turn inhibits the de novo synthesis of purines and thymidylate, ultimately causing cell cycle arrest and impeding cell proliferation. Notably, certain cancer cell lines, such as those from diffuse large B-cell lymphoma, exhibit a particular vulnerability to SHMT inhibition due to a defective glycine import mechanism, making them highly dependent on the glycine produced by SHMT[4][5]. However, the therapeutic potential of this compound in vivo has been limited by its poor pharmacokinetic properties and metabolic instability[4].

Synthesis of this compound

The synthesis of the racemic mixture of SHIN1 can be achieved through a multi-component reaction that forms the core pyranopyrazole scaffold. The desired (+) enantiomer is then isolated via chiral chromatography.

Experimental Protocol: Proposed Synthesis of racemic SHIN1

The synthesis of the pyranopyrazole core of SHIN1 is based on the well-established four-component reaction involving an aldehyde, malononitrile, a hydrazine, and a β-ketoester.

Materials:

-

3'-formyl-[1,1'-biphenyl]-3-ol

-

Malononitrile

-

Hydrazine hydrate

-

Ethyl isobutyrylacetate

-

Ethanol

-

Piperidine (catalyst)

Procedure:

-

To a solution of 3'-formyl-[1,1'-biphenyl]-3-ol (1.0 eq) in ethanol, add malononitrile (1.1 eq), hydrazine hydrate (1.1 eq), and ethyl isobutyrylacetate (1.0 eq).

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the crude product.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield racemic SHIN1.

-

The crude product can be further purified by recrystallization or column chromatography.

Experimental Protocol: Enantioselective Separation of this compound

The separation of the racemic mixture of SHIN1 into its individual enantiomers can be accomplished using chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

-

A preparative HPLC system equipped with a chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak IA or IC).

Mobile Phase:

-

A mixture of n-hexane and isopropanol, with the exact ratio optimized to achieve baseline separation of the enantiomers.

Procedure:

-

Dissolve the racemic SHIN1 in a suitable solvent (e.g., the mobile phase).

-

Inject the solution onto the chiral column.

-

Elute the enantiomers with the optimized mobile phase, monitoring the separation with a UV detector.

-

Collect the fractions corresponding to each enantiomer. The first eluting peak would be one enantiomer, and the second would be the other. The specific elution order would need to be determined experimentally and by comparing the biological activity of the separated enantiomers to the known activity of this compound.

-

Combine the fractions containing the desired this compound enantiomer and evaporate the solvent to obtain the purified product.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of SHMT1 and SHMT2, which are central enzymes in one-carbon metabolism. The following diagrams illustrate the affected pathway and the experimental workflow for studying the effects of this compound.

Caption: Inhibition of SHMT1/2 by this compound in the One-Carbon Metabolism Pathway.

References

- 1. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ckthakurcollege.net [ckthakurcollege.net]

The Role of (+)-SHIN1 in One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-SHIN1, also known as RZ-2994, has emerged as a potent and specific small molecule inhibitor of one-carbon metabolism. This technical guide provides an in-depth analysis of the function, mechanism of action, and experimental utility of this compound. By targeting the key enzymes Serine Hydroxymethyltransferase 1 (SHMT1) and Serine Hydroxymethyltransferase 2 (SHMT2), this compound disrupts the flow of one-carbon units, which are essential for the biosynthesis of nucleotides and amino acids, and for cellular redox balance. This guide will detail the quantitative biochemical and cellular activities of this compound, outline key experimental protocols for its use, and provide visual representations of its mechanism and experimental applications. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound as a tool to investigate one-carbon metabolism and explore its therapeutic potential, particularly in oncology.

Introduction to One-Carbon Metabolism and the Role of SHMT

One-carbon metabolism is a complex network of interconnected biochemical pathways that are fundamental to cellular proliferation and survival.[1][2][3][4] This metabolic network is responsible for the transfer of one-carbon units, which are essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[5][6] Furthermore, one-carbon metabolism plays a critical role in amino acid homeostasis (e.g., serine, glycine, and methionine), epigenetic regulation, and the regeneration of antioxidants such as NADPH and glutathione.[1][4][6]

The enzyme serine hydroxymethyltransferase (SHMT) is a central player in one-carbon metabolism. It exists in two isoforms: SHMT1, located in the cytoplasm, and SHMT2, found in the mitochondria.[2][7] Both isoforms catalyze the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[2][7] This reaction is a primary source of one-carbon units for the cell.[8] Given their crucial role in supporting rapid cell division, the enzymes of one-carbon metabolism, particularly SHMT2, are frequently overexpressed in various cancers.[2][6] This has made them attractive targets for the development of novel anti-cancer therapies.[5][6]

This compound: A Dual Inhibitor of SHMT1 and SHMT2

This compound is a potent inhibitor of both human SHMT1 and SHMT2.[9][10] Its ability to simultaneously block both the cytosolic and mitochondrial arms of serine catabolism makes it a powerful tool to study the consequences of disrupting one-carbon metabolism.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of SHMT1 and SHMT2.[10] This inhibition leads to a depletion of the one-carbon unit pool, which in turn blocks the de novo synthesis of purines.[9][10] The progressive loss of purines and consequently nucleotide triphosphates ultimately halts cell growth and proliferation.[9] Isotope tracer studies have confirmed that this compound effectively blocks the production of glycine from serine and its subsequent incorporation into glutathione and ADP.[8]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound from in vitro and cellular assays.

Table 1: Biochemical Activity of this compound

| Target | IC50 (nM) | Source |

| Human SHMT1 | 5 | [9][10] |

| Human SHMT2 | 13 | [9][10] |

Table 2: Cellular Activity of this compound in HCT-116 Colon Cancer Cells

| Cell Line | Condition | IC50 (nM) | Source |

| HCT-116 (Wild-Type) | Standard | 870 | [6][8][11] |

| HCT-116 (SHMT2 knockout) | Standard | 10 | [6][9] |

| HCT-116 (SHMT1 knockout) | Standard | Indistinguishable from Wild-Type | [6] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of this compound.

Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell growth.

Methodology:

-

Seed HCT-116 cells in 96-well plates at a desired density.

-

After allowing the cells to adhere overnight, treat them with a serial dilution of this compound (e.g., 1, 10, 100, 1000, 10000 nM) for a period of 24 to 72 hours.[9]

-

Following the treatment period, quantify cell viability. This can be achieved by direct cell counting using Trypan blue exclusion and a cell counter, or by using viability reagents such as CCK-8.[5][9]

-

Plot the cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Isotope Tracer Analysis of One-Carbon Flux

Objective: To assess the on-target engagement of this compound by monitoring the metabolic flux from serine.

Methodology:

-

Culture cells in the presence of a stable isotope-labeled serine, such as U-13C-serine.

-

Treat the cells with this compound (e.g., 5 µM) or a vehicle control (DMSO) for a defined period (e.g., 24 hours).[8]

-

Harvest the cells and extract intracellular metabolites.

-

Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Determine the fractional labeling of downstream metabolites, such as glycine, glutathione, and purines (e.g., ADP), to quantify the inhibition of SHMT activity.[8] A reduction in the M+2 labeling fraction of these metabolites in this compound-treated cells compared to the control indicates target engagement.[8]

Visualizing the Role and Investigation of this compound

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of this compound action in one-carbon metabolism.

Caption: Experimental workflow for evaluating this compound.

Therapeutic Implications and Future Directions

The dependence of many cancer types on one-carbon metabolism for sustained proliferation makes this pathway a promising target for therapeutic intervention.[5][6] this compound has proven to be an invaluable research tool for probing the vulnerabilities of cancer cells to the inhibition of SHMT1 and SHMT2. For instance, studies have shown that B-cell malignancies are particularly sensitive to this compound.[9] Furthermore, the compound has been shown to reduce cell proliferation in various other tumor types, including rhabdomyosarcoma, bladder cancer, and lung cancer cell lines.[1][5]

While this compound itself has shown poor pharmacokinetic properties and a lack of in vivo efficacy, likely due to metabolic instability, it has paved the way for the development of next-generation SHMT inhibitors with improved drug-like properties, such as SHIN2.[2][6] Future research will likely focus on optimizing SHMT inhibitors for clinical use, identifying patient populations most likely to respond to such therapies, and exploring combination strategies with other anti-cancer agents. For example, the combination of SHMT inhibition with methotrexate has shown synergistic effects in T-cell acute lymphoblastic leukemia models.[2]

References

- 1. One-Carbon Metabolism Inhibition Depletes Purines and Results in Profound and Prolonged Ewing Sarcoma Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-serine suppresses one-carbon metabolism by competing with mitochondrial L-serine transport [elifesciences.org]

- 4. Reprogramming of Serine, Glycine and One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. pnas.org [pnas.org]

(+)-SHIN1: A Technical Guide to Target Engagement and Validation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the small molecule inhibitor (+)-SHIN1, also known as RZ-2994. It details its mechanism of action, target engagement, and the experimental methodologies used for its validation. This compound is a potent and selective dual inhibitor of human serine hydroxymethyltransferase 1 (SHMT1) and serine hydroxymethyltransferase 2 (SHMT2), key enzymes in one-carbon (1C) metabolism.[1][2][3][4][5] Understanding the engagement of this compound with its targets is crucial for its application as a chemical probe in cancer biology and for the development of novel therapeutics targeting metabolic pathways.

Mechanism of Action and Target Engagement

This compound is the active enantiomer of SHIN1 and exerts its biological effects by inhibiting the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[2] These enzymes are critical for cellular proliferation as they catalyze the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH2-THF).[6] CH2-THF is a vital one-carbon donor for the biosynthesis of essential biomolecules, including purines and thymidylate, which are necessary for DNA synthesis and repair.[2] By blocking both SHMT1 and SHMT2, this compound effectively depletes the cellular pool of one-carbon units, leading to cell growth inhibition.[2]

Biochemical Activity

This compound demonstrates high potency against both human SHMT isoforms in biochemical assays. The compound was developed from a pyrazolopyran scaffold and optimized to achieve nanomolar inhibition.[2][4]

| Target | IC50 (nM) | Assay Type |

| Human SHMT1 | 5 | In vitro enzymatic assay |

| Human SHMT2 | 13 | In vitro enzymatic assay |

| Table 1: Summary of the in vitro biochemical inhibitory activity of this compound against human SHMT1 and SHMT2.[1][3][5][7] |

One-Carbon Metabolism Signaling Pathway

The inhibition of SHMT1 and SHMT2 by this compound disrupts the folate cycle, a critical component of one-carbon metabolism. This leads to a reduction in the downstream products essential for cell proliferation.

Caption: Inhibition of SHMT1/2 by this compound disrupts one-carbon metabolism.

Target Validation Methodologies

Extensive validation has confirmed that the anti-proliferative effects of this compound are due to its on-target inhibition of SHMT1 and SHMT2. A combination of cellular assays, genetic approaches, metabolomics, and rescue experiments has been employed.

Cellular Proliferation Assays

The most direct method to assess the functional consequence of SHMT inhibition is through cell growth assays. This compound has been shown to inhibit the proliferation of various cancer cell lines, with particular sensitivity observed in B-cell malignancies and cell lines with a genetic dependency on SHMT1.[2][8][9]

| Cell Line | Cancer Type | Genotype | IC50 (nM) |

| HCT-116 | Colon Cancer | WT | 870 |

| HCT-116 | Colon Cancer | SHMT1 Knockout | ~870 |

| HCT-116 | Colon Cancer | SHMT2 Knockout | < 50 |

| 8988T | Pancreatic Cancer | Mitochondrial Folate Pathway Defect | < 100 |

| T-ALL Cell Lines (Avg) | T-cell ALL | - | 2,800 |

| B-ALL Cell Lines (Avg) | B-cell ALL | - | 4,400 |

| AML Cell Lines (Avg) | Acute Myeloid Leukemia | - | 8,100 |

| Table 2: Cellular growth inhibition (IC50) of this compound in various human cancer cell lines.[2][4][8][10][11] |

The enhanced potency in SHMT2 knockout cells highlights the compound's potent activity against the cytosolic SHMT1 isoform.[2][4][8] Conversely, the similar sensitivity between wild-type and SHMT1 knockout cells suggests that mitochondrial SHMT2 inhibition is the primary driver of its effect in cells with intact mitochondrial function.[8]

Caption: Workflow for a typical cell proliferation assay.

Genetic Validation

The use of CRISPR/Cas9-mediated gene knockout cell lines has been instrumental in validating the specificity of this compound. Comparing the metabolic phenotype of SHMT1/2 double-knockout cells with wild-type cells treated with this compound reveals a high degree of correlation.[2] For instance, both genetic deletion and pharmacological inhibition lead to a blockage in the conversion of serine to glycine and a subsequent depletion of purine intermediates.[2]

Metabolomic and Isotope Tracer Analysis

To confirm target engagement at a metabolic level, stable isotope tracing is employed. Cells are cultured with U-¹³C-serine, and the incorporation of the ¹³C label into downstream metabolites is measured by liquid chromatography-mass spectrometry (LC-MS).

Key findings from these experiments include:

-

Blocked Glycine Production: In cells treated with this compound, the production of M+2 labeled glycine from ¹³C-serine is nearly completely blocked.[2]

-

Depletion of Purine Intermediates: Treatment with this compound leads to the accumulation of purine biosynthesis intermediates like AICAR, indicating a block in the one-carbon-dependent steps of purine synthesis.[2]

-

Reduced Glutathione Levels: Glycine is a component of the antioxidant tripeptide glutathione (GSH). This compound treatment depletes cellular GSH levels, particularly in cell lines sensitive to glycine availability.[2][4]

These metabolic signatures are consistent with on-target SHMT inhibition and are not observed with the inactive (-)-SHIN1 enantiomer.[2]

Rescue Experiments

A critical validation experiment involves rescuing the anti-proliferative effects of the inhibitor by supplying the downstream metabolites that have been depleted.

-

Formate Rescue: The addition of formate, a source of one-carbon units, can rescue the cell growth inhibition caused by this compound in many cell lines.[2] This confirms that the primary mechanism of action is the depletion of the one-carbon pool.

-

Glycine Requirement: The formate rescue is dependent on the presence of glycine in the culture media, as SHMT inhibition blocks the cell's ability to synthesize its own glycine from serine.[2][4]

-

Purine Rescue: In some contexts, such as in diffuse large B-cell lymphoma (DLBCL) cells, growth can be partially restored by supplementing with purines like hypoxanthine, alleviating the metabolic stress from both one-carbon and glycine depletion.[2]

Cellular Thermal Shift Assay (CETSA)

While not explicitly detailed for this compound in the provided literature, the Cellular Thermal Shift Assay (CETSA) is a powerful, widely-used method for confirming direct target engagement in a cellular environment.[12][13][14] The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand. This change in thermal stability is then detected, typically by Western blot or mass spectrometry.[12][14]

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Cell Growth Inhibition Assay

-

Cell Seeding: Plate cells (e.g., HCT-116) in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in the appropriate cell culture medium. The inactive enantiomer, (-)-SHIN1, should be used as a negative control.[2]

-

Treatment: Add the diluted compounds to the cells and incubate for 72 hours.

-

Viability Measurement: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting with Trypan blue.[3]

-

Data Analysis: Normalize the results to DMSO-treated control wells and fit the data to a four-parameter logistic curve to determine the IC50 value.

Isotope Tracer Metabolomics

-

Cell Culture: Culture cells in media containing U-¹³C-serine.

-

Treatment: Treat the cells with this compound (e.g., 5 µM) or DMSO for 24-48 hours.[2]

-

Metabolite Extraction: Aspirate the medium and rapidly wash the cells with ice-cold saline. Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

-

Sample Preparation: Scrape the cells, collect the extract, and centrifuge to pellet debris. Evaporate the supernatant to dryness.

-

LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze using a liquid chromatography system coupled to a high-resolution mass spectrometer to identify and quantify ¹³C-labeled metabolites.

-

Data Analysis: Calculate the M+2 labeling fraction for metabolites like glycine, glutathione, and ADP to determine the flux through the SHMT pathway.[2]

In Vivo Studies and Limitations

Despite its high in vitro potency and well-validated on-target activity, this compound has shown limited utility for in vivo animal studies.[2][4] This is primarily due to rapid clearance and metabolic instability, as observed in liver microsome assays.[4][15] These poor pharmacokinetic properties preclude its immediate use as a therapeutic agent in animal models.[4][8] This limitation spurred the development of next-generation SHMT inhibitors, such as SHIN2, which possesses improved properties suitable for in vivo efficacy studies.[16]

Conclusion

This compound is a valuable research tool for interrogating the role of one-carbon metabolism in cancer and other diseases. Its target engagement with SHMT1 and SHMT2 has been rigorously validated through a multi-faceted approach, including biochemical assays, cellular proliferation studies, advanced metabolomics with isotope tracing, genetic knockouts, and functional rescue experiments. While its poor pharmacokinetic profile limits its in vivo applications, the comprehensive validation of this compound provides a strong foundation and a benchmark for the development of future clinical candidates targeting the serine hydroxymethyltransferase enzymes.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pnas.org [pnas.org]

- 5. SHIN1 | TargetMol [targetmol.com]

- 6. Serine hydroxymethyltransferase as a potential target of antibacterial agents acting synergistically with one-carbon metabolism-related inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SHIN 1 | Other Transferase Inhibitors: R&D Systems [rndsystems.com]

- 8. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Targeting serine hydroxymethyltransferases 1 and 2 for T-cell acute lymphoblastic leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Pathways Affected by (+)-SHIN1

Audience: Researchers, scientists, and drug development professionals.

Abstract

(+)-SHIN1, a potent, dual small-molecule inhibitor of cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase, has emerged as a critical tool for investigating the role of one-carbon (1C) metabolism in cancer. By catalyzing the reversible conversion of serine to glycine, SHMT enzymes provide the primary source of 1C units for the synthesis of nucleotides and other essential biomolecules. Inhibition of this pathway by this compound triggers a cascade of cellular events, including the disruption of nucleotide biosynthesis, induction of redox imbalance, and ultimately, cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual diagrams of the affected signaling networks to facilitate further research and drug development.

Core Mechanism of Action: Inhibition of One-Carbon Metabolism

This compound is a pyrazolopyran-based compound that acts as a folate-competitive inhibitor of both human SHMT1 and SHMT2 with high biochemical potency.[1] These enzymes are pivotal in one-carbon (1C) metabolism, a network of reactions essential for cell proliferation. The primary function of SHMT is to transfer a carbon unit from serine to tetrahydrofolate (THF), producing glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[2][3] This 1C unit is crucial for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[4] By inhibiting both SHMT isoforms, this compound effectively shuts down this critical metabolic hub.[1]

Affected Cellular Pathways

Disruption of Nucleotide Synthesis and Cell Proliferation

The most immediate consequence of SHMT inhibition by this compound is the depletion of the 1C pool, which severely impairs de novo nucleotide synthesis.[5] This leads to a significant reduction in intracellular nucleotide triphosphates, particularly purines.[5][6] As a result, DNA and RNA synthesis is hindered, leading to cell cycle arrest and a potent blockade of cell proliferation.[5] The anti-proliferative effects are often rescued by the addition of formate, a downstream product of mitochondrial 1C metabolism, which can replenish the cytosolic 1C pool for nucleotide synthesis.[5]

Induction of Oxidative Stress and Apoptosis

Beyond nucleotide synthesis, the SHMT pathway is intrinsically linked to cellular redox homeostasis. The conversion of serine to glycine is a key source of NADPH, which is essential for regenerating the antioxidant glutathione (GSH) from its oxidized form (GSSG).[7][8] SHMT2 deficiency or inhibition by this compound leads to decreased NADH/NAD+, NADPH/NADP+, and GSH/GSSG ratios.[8] This redox imbalance causes an accumulation of intracellular reactive oxygen species (ROS).[8][9] Elevated ROS levels trigger the intrinsic (mitochondrial-mediated) apoptosis pathway, characterized by a loss of mitochondrial membrane potential, release of cytochrome c from the mitochondria into the cytosol, and subsequent activation of caspase-9 and caspase-3.[8][9]

Cell-Type Specific Vulnerabilities

A remarkable feature of this compound is its differential cytotoxicity across various cancer types, which reveals underlying metabolic vulnerabilities.

-

Diffuse Large B-cell Lymphoma (DLBCL): These cells exhibit a defect in glycine import, making them highly dependent on endogenous glycine synthesis via the SHMT reaction.[1][5] Consequently, SHMT inhibition leads to a lethal glycine shortage. In these cells, formate supplementation does not rescue but paradoxically enhances this compound's cytotoxicity by driving the reverse SHMT reaction, further consuming glycine.[7][5]

-

Pancreatic Cancer (8988T): Certain pancreatic cancer cells harbor defects in the mitochondrial folate pathway, making them reliant on the cytosolic SHMT1 isoform to generate 1C units.[5] This dependence renders them highly sensitive to this compound at low nanomolar concentrations.[5]

References

- 1. pnas.org [pnas.org]

- 2. Frontiers | Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy [frontiersin.org]

- 3. Serine hydroxymethyltransferase as a potential target of antibacterial agents acting synergistically with one-carbon metabolism-related inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SHMT2 promotes cell viability and inhibits ROS-dependent, mitochondrial-mediated apoptosis via the intrinsic signaling pathway in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Impact of (+)-SHIN1 on Purine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-SHIN1 is a potent and specific inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase. These enzymes are critical components of one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction provides the essential one-carbon units required for the de novo synthesis of purines and thymidylate. By inhibiting SHMT1 and SHMT2, this compound effectively disrupts the supply of one-carbon units, leading to a significant reduction in purine biosynthesis and subsequent depletion of nucleotide triphosphates. This guide provides an in-depth technical overview of the effects of this compound on purine synthesis, including quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

One-carbon metabolism is a fundamental network of biochemical reactions essential for cellular proliferation and maintenance. It is responsible for the synthesis of a variety of critical biomolecules, including purines, thymidylate, and certain amino acids.[1][2] Serine hydroxymethyltransferase (SHMT) plays a pivotal role in this network, with isoforms located in the cytoplasm (SHMT1) and mitochondria (SHMT2).[1][3] These enzymes are the primary source of one-carbon units in many cancer cells, making them an attractive target for therapeutic intervention.[2]

This compound is a pyrazolopyran-based small molecule inhibitor designed to target both SHMT1 and SHMT2.[4] Its mechanism of action involves the competitive inhibition of the folate binding site on these enzymes.[5] This inhibition leads to a cascade of metabolic consequences, most notably the impairment of de novo purine synthesis, which ultimately results in cell growth arrest and, in some cases, cell death.[4][6] This technical guide will delve into the specific effects of this compound on the purine synthesis pathway, presenting key quantitative data and detailed experimental methodologies.

Mechanism of Action of this compound

This compound exerts its effects by directly inhibiting the enzymatic activity of SHMT1 and SHMT2.[6][7] This inhibition blocks the production of 5,10-methylenetetrahydrofolate, a crucial one-carbon donor for two key steps in the de novo purine synthesis pathway catalyzed by glycinamide ribonucleotide formyltransferase (GART) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICART).[8] The resulting depletion of one-carbon units leads to an accumulation of upstream purine biosynthetic intermediates and a decrease in the production of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[4]

dot

References

- 1. Serine Hydroxymethyltransferase Anchors de Novo Thymidylate Synthesis Pathway to Nuclear Lamina for DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SHMT1 and SHMT2 Are Functionally Redundant in Nuclear De novo Thymidylate Biosynthesis | PLOS One [journals.plos.org]

- 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. aacrjournals.org [aacrjournals.org]

The Role of (+)-SHIN1 in Disrupting Cancer Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a heightened dependence on specific metabolic pathways for their growth and proliferation. One such critical pathway is one-carbon (1C) metabolism, which provides the necessary building blocks for nucleotide synthesis, amino acid homeostasis, and methylation reactions. The enzyme serine hydroxymethyltransferase (SHMT), existing in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, is a key player in this pathway. (+)-SHIN1 has emerged as a potent, dual inhibitor of both SHMT1 and SHMT2, demonstrating significant anti-proliferative effects across a range of cancer cell lines. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on cancer metabolism, and detailed experimental protocols for its study.

Introduction to this compound and One-Carbon Metabolism

Cancer cells exhibit an increased demand for one-carbon units to fuel the synthesis of purines and pyrimidines, essential for DNA and RNA replication.[1] Serine is a primary donor of these one-carbon units through the action of SHMT.[2][3] SHMT catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylene-THF.[3] The latter is a crucial precursor for the synthesis of nucleotides.

This compound (also known as RZ-2994) is a folate-competitive inhibitor of human SHMT1 and SHMT2.[1] By blocking both isoforms, this compound effectively shuts down the primary route for one-carbon unit production from serine, leading to a depletion of downstream metabolites critical for cancer cell survival.[4][5]

Mechanism of Action of this compound

This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of both SHMT1 and SHMT2.[6] This dual inhibition is critical, as targeting only one isoform may allow for metabolic compensation by the other.[5] The primary consequences of SHMT inhibition by this compound are:

-

Depletion of One-Carbon Units: Inhibition of SHMT leads to a reduction in the pool of 5,10-methylene-THF, which is essential for the synthesis of purines and thymidylate.[4]

-

Impaired Nucleotide Synthesis: The lack of one-carbon units directly impacts the de novo synthesis of purines, leading to an accumulation of purine biosynthetic intermediates and a decrease in nucleotide triphosphates.[3][4]

-

Induction of Cell Cycle Arrest and Apoptosis: The disruption of nucleotide synthesis and DNA replication can lead to cell cycle arrest, primarily in the G1 or S phase, and subsequently induce apoptosis.[7][8][9] In some contexts, this is mediated by the p53 signaling pathway.[10]

The effects of this compound can often be rescued by the addition of formate, which can provide an alternative source of one-carbon units, or by supplementation with glycine, a product of the SHMT reaction.[4] This rescue effect is a key indicator of on-target activity.

Quantitative Data on this compound Activity

The potency of this compound has been evaluated across various cancer cell lines. The following tables summarize key quantitative data from published studies.

| Parameter | Enzyme/Cell Line | Value | Reference |

| Biochemical IC50 | Human SHMT1 | 5 nM | [6] |

| Human SHMT2 | 13 nM | [6] | |

| Cell Growth IC50 | HCT-116 (wild-type) | 870 nM | [5] |

| HCT-116 (SHMT2 knockout) | < 50 nM | [4] | |

| 8988T (Pancreatic Cancer) | < 100 nM | [4] | |

| T-ALL cell lines (average) | 2.8 µM | [11] | |

| B-ALL cell lines (average) | 4.4 µM | [11] | |

| AML cell lines (average) | 8.1 µM | [11] |

Table 1: In Vitro Potency of this compound

| Cell Line | Treatment | Effect | Reference |

| DLBCL and Jurkat | 5 µM this compound for 72h | Large reduction in nucleotide triphosphates | [4] |

| HCT-116 | 10 µM this compound for 48h | Altered total metabolite abundances | [4] |

| T-ALL cell lines | 2 µM RZ-2994 (SHIN1) for 3 days | Decreased cell growth, rescued by 1 mM formate | [11] |

Table 2: Metabolic Effects of this compound Treatment

Signaling Pathways and Experimental Workflows

One-Carbon Metabolism and SHIN1 Inhibition

The following diagram illustrates the central role of SHMT in one-carbon metabolism and the point of inhibition by this compound.

Caption: Inhibition of SHMT1 and SHMT2 by this compound.

Experimental Workflow for Assessing Cell Viability

A common experimental approach to evaluate the efficacy of this compound is to perform a cell viability assay.

Caption: Workflow for a cell viability experiment.

Detailed Experimental Protocols

Cell Growth Inhibition Assay

This protocol is adapted from methodologies used to assess the effect of this compound on cancer cell proliferation.[4][6]

-

Cell Seeding: Plate cancer cells (e.g., HCT-116) in 96-well plates at a density of 1,000-5,000 cells per well in their appropriate growth medium. Allow cells to adhere overnight.

-

Drug Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

-

Treatment: Remove the overnight culture medium from the cells and replace it with medium containing the various concentrations of this compound. Include a DMSO-only control. For rescue experiments, add 1 mM formate to a parallel set of wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment:

-

For adherent cells: Use a reagent such as Cell Counting Kit-8 (CCK-8) or perform a crystal violet staining assay. Read the absorbance according to the manufacturer's instructions.

-

For suspension cells: Count the number of viable cells using a hemocytometer and Trypan blue exclusion.

-

-

Data Analysis: Normalize the results to the DMSO-treated control cells. Plot the normalized cell viability against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.

Flow Cytometry for Cell Cycle Analysis

This protocol is based on methods to determine the effect of this compound on cell cycle distribution.[8][11]

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 2-5 µM) or DMSO for 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.

-

Fixation: Resuspend the cells in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A (e.g., FxCycle™ PI/RNase Staining Solution).

-

Analysis: Incubate the cells in the dark for 15-30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.

-

Data Interpretation: Gate the cell populations to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Metabolite Extraction and LC-MS Analysis

This protocol provides a general framework for analyzing metabolic changes induced by this compound.[3][4]

-

Cell Culture and Treatment: Grow cells to ~80% confluency in 6-well plates and treat with this compound or DMSO for the desired time (e.g., 24-48 hours).

-

Metabolite Extraction:

-

Aspirate the medium and quickly wash the cells with ice-cold saline.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Incubate at -80°C for at least 15 minutes.

-

Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

-

-

Sample Preparation: Transfer the supernatant (containing the metabolites) to a new tube and dry it using a vacuum concentrator.

-

LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS). Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

-

Data Analysis: Process the raw data to identify and quantify metabolites. Compare the relative abundance of key metabolites (e.g., purine biosynthesis intermediates, nucleotide triphosphates) between this compound-treated and control samples.

Conclusion and Future Directions

This compound is a valuable tool compound for studying the role of one-carbon metabolism in cancer. Its potent and specific inhibition of both SHMT1 and SHMT2 allows for the elucidation of metabolic vulnerabilities in various cancer types. While this compound itself has poor pharmacokinetic properties for in vivo use, it has paved the way for the development of next-generation SHMT inhibitors like SHIN2.[2][3] Future research will likely focus on identifying predictive biomarkers for sensitivity to SHMT inhibition and exploring combination therapies to enhance anti-tumor efficacy.[10] The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working to target cancer metabolism for therapeutic benefit.

References

- 1. Frontiers | Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy [frontiersin.org]

- 2. Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]